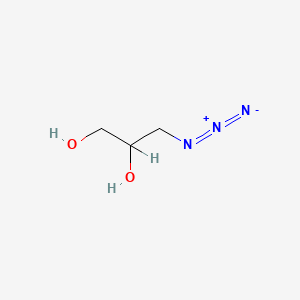

((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride

Übersicht

Beschreibung

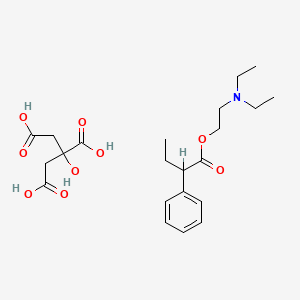

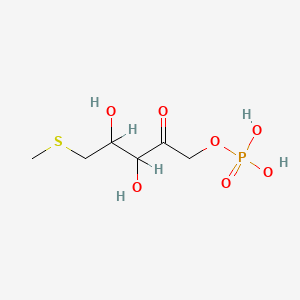

((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as methionine sulfoximine (MSO) and is a potent inhibitor of glutamine synthetase (GS), an enzyme that plays a crucial role in the regulation of glutamate and glutamine metabolism.

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Summary of the Application

The compound “methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride” is used in the synthesis of anti-depressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study in medicinal chemistry .

Methods of Application or Experimental Procedures

While the exact methods of application or experimental procedures involving “methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride” were not detailed in the source, it is mentioned that key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

The results or outcomes of these procedures were not specified in the source. However, it is mentioned that antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

For instance, the compound “2-{[(2-aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride” has a similar structure and is also available for research purposes . While the specific applications of this compound were not detailed in the source, it’s likely that it could be used in similar ways to “methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride”.

Eigenschaften

IUPAC Name |

methyl 2-(2-aminoethylsulfanyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYBMKYIAODETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193644 | |

| Record name | ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |

CAS RN |

40642-85-1 | |

| Record name | ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

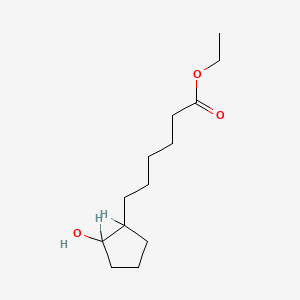

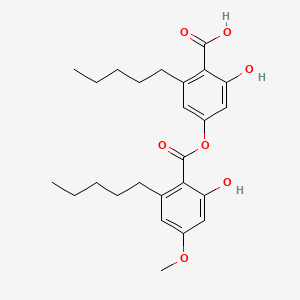

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)

![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)

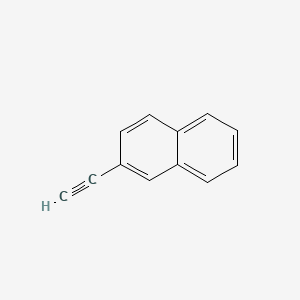

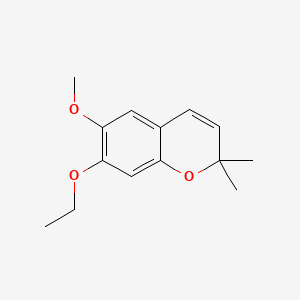

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)